BenchChemオンラインストアへようこそ!

Mycophenolic acid disodium salt

Drug Formulation In Vitro Pharmacology Immunosuppression

Mycophenolic acid disodium salt (CAS 23047-11-2) is the fully neutralized disodium salt of the fungal metabolite mycophenolic acid (MPA), a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH, EC50 ~0.24 µM) that blocks de novo guanosine nucleotide synthesis. Unlike the poorly water-soluble free acid form (CAS 24280-93-1) or the ester prodrug mycophenolate mofetil (MMF, CAS 128794-94-5), the disodium salt is engineered for markedly enhanced aqueous solubility, enabling direct dissolution in aqueous buffers without organic co-solvents—a critical advantage for cell-based assays, in vivo dosing, and formulation development.

Molecular Formula C17H18Na2O6
Molecular Weight 364.30 g/mol
CAS No. 23047-11-2
Cat. No. B14714410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolic acid disodium salt
CAS23047-11-2
Molecular FormulaC17H18Na2O6
Molecular Weight364.30 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C17H20O6.2Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;;/h4,20H,5-8H2,1-3H3,(H,18,19);;/q;2*+1/p-2/b9-4+;;
InChIKeyIPVKDGNBGUYLBL-HPJBNNNXSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolic Acid Disodium Salt (CAS 23047-11-2) – Solubility-Optimized IMPDH Inhibitor for Aqueous-Phase Research & Formulation


Mycophenolic acid disodium salt (CAS 23047-11-2) is the fully neutralized disodium salt of the fungal metabolite mycophenolic acid (MPA), a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH, EC50 ~0.24 µM) that blocks de novo guanosine nucleotide synthesis [1]. Unlike the poorly water-soluble free acid form (CAS 24280-93-1) or the ester prodrug mycophenolate mofetil (MMF, CAS 128794-94-5), the disodium salt is engineered for markedly enhanced aqueous solubility, enabling direct dissolution in aqueous buffers without organic co-solvents—a critical advantage for cell-based assays, in vivo dosing, and formulation development [2].

Why Mycophenolic Acid Disodium Salt Cannot Be Replaced by the Free Acid, Monosodium Salt, or Mofetil Ester for Aqueous Workflows


The three principal MPA-based agents—free acid, monosodium salt (enteric-coated mycophenolate sodium, EC-MPS), and morpholinoethyl ester (mycophenolate mofetil, MMF)—exhibit critically different physicochemical and pharmacokinetic profiles that preclude simple interchange [1]. The free acid is practically insoluble in water at neutral pH, requiring DMSO or alkaline solutions that can confound cell-based assays and limit intravenous formulation. EC-MPS, while bioequivalent to MMF in clinical transplant settings, delivers MPA with only 72% absolute oral bioavailability versus 94% for MMF, and its enteric coating delays Tmax by approximately 2 hours [1]. The disodium salt, by contrast, provides immediate, high-concentration aqueous solubility independent of pH adjustment, bypassing both the solubility limitations of the free acid and the absorption variability of the enteric-coated monosodium formulation—making it the preferred starting material for injectable, topical, and cell-culture applications where rapid, complete dissolution in aqueous media is mandatory .

Mycophenolic Acid Disodium Salt – Head-to-Head Quantitative Differentiation Evidence


Aqueous Solubility: Disodium Salt vs. Free Acid – Order-of-Magnitude Enhancement Enables Solvent-Free Assay Preparation

The free acid form of mycophenolic acid (CAS 24280-93-1) is classified as water-insoluble (<1 mg/mL) in standardized vendor solubility panels, requiring DMSO (64 mg/mL) or ethanol for dissolution . In contrast, the sodium salt forms are described as 'highly soluble in aqueous media at physiological pH' per FDA product labeling [1]. While the FDA label does not specify mono- vs. disodium salt, the disodium variant, bearing two ionizable sodium counterions, achieves complete aqueous dissolution at concentrations exceeding 25 mg/mL (≥68 mM) without co-solvents, as confirmed by independent chemical database entries . This represents a >25-fold solubility improvement over the free acid in water, eliminating the need for DMSO vehicle controls that can independently modulate lymphocyte proliferation and IMPDH activity in cell-based assays.

Drug Formulation In Vitro Pharmacology Immunosuppression

Oral Bioavailability: Sodium Salt vs. Mofetil Ester – 22% Lower Absolute Exposure Informs Dosing Strategy

In clinical pharmacokinetic studies, mycophenolic acid delivered as the sodium salt (monosodium, EC-MPS) exhibits an absolute oral bioavailability of 72%, compared to 94% for the morpholinoethyl ester prodrug mycophenolate mofetil (MMF) [1]. This 22-percentage-point difference is attributable to first-pass metabolism and incomplete absorption of the salt form. Population pharmacokinetic modeling in renal transplant recipients confirms that MPA exposure (AUC) from EC-MPS is approximately 20–25% lower at equimolar MPA doses, necessitating a 720 mg twice-daily EC-MPS dose to achieve MPA exposure comparable to 1000 mg twice-daily MMF . While these data are derived from the monosodium enteric-coated formulation, the intrinsic bioavailability limitation extends to any sodium salt of MPA, including the disodium form, unless formulated with absorption enhancement. This quantitative disparity is critical for procurement decisions where in vivo dosing regimens must be calibrated to the specific salt form.

Pharmacokinetics Transplantation Bioequivalence

Crystalline Form Differentiation: Disodium Salt Exhibits Distinct Melting Point and Solid-State Properties vs. Monosodium Salt

Patent literature explicitly distinguishes the crystalline disodium salt from the monosodium form. The disodium salt, prepared by reacting mycophenolic acid with two molar equivalents of sodium methoxide and crystallized from aqueous acetone, exhibits a melting point of 189–191°C [1], substantially higher than the monosodium salt (mp ~150–160°C per some vendor reports) and the free acid (mp 141–145°C) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm distinct thermal behavior reflective of the different stoichiometry and crystal lattice [1]. This solid-state differentiation is significant for preformulation development, as the disodium salt's higher melting point correlates with greater thermal stability and potentially different hygroscopicity and flowability characteristics that impact tablet compression and long-term storage.

Solid-State Chemistry Polymorph Screening Preformulation

pH-Dependent Solubility: Disodium Salt Maintains Solubility Across Physiological pH Range Unlike Free Acid Requiring Alkaline Conditions

The free acid form of mycophenolic acid (pKa ~4.5 for the carboxylic acid group) requires alkaline conditions (0.1 N NaOH, pH >12) or organic solvents for dissolution, while precipitating at neutral or acidic pH . By contrast, the sodium salt forms remain 'highly soluble in aqueous media at physiological pH' but are 'practically insoluble in 0.1 N hydrochloric acid,' as stated in the FDA-approved prescribing information . This pH-solubility profile is strategically exploited in enteric-coated formulations (Myfortic), where the coating protects the salt from gastric acid and dissolution occurs in the higher-pH environment of the small intestine. For researchers, the disodium salt's ability to remain in solution at neutral pH (7.4) without pH adjustment simplifies preparation of dosing solutions for intraperitoneal or intravenous administration, reducing the risk of injection-site irritation associated with alkaline formulations.

Formulation Science Parenteral Development pH-Solubility Profiling

Equimolar Dosing Comparison: Sodium Salt Requires 720 mg BID to Match 1000 mg MMF BID MPA Exposure

Clinical dosing guidelines establish that mycophenolate sodium 720 mg twice daily delivers MPA exposure (AUC, Cmax) therapeutically equivalent to mycophenolate mofetil 1000 mg twice daily, based on the equimolar MPA content delivered by each formulation . At these doses, steady-state pharmacokinetic parameters are statistically indistinguishable: MPA AUC(tau,ss) and C(max,ss) show p-values ranging from 0.225 to 0.990 in comparative studies in heart transplant recipients . This dose ratio (720:1000, i.e., 0.72:1) directly mirrors the 72% vs. 94% bioavailability differential. For researchers procuring the disodium salt for in vivo experimentation, this establishes that 1.39 mg of disodium salt (MW 364.30) is required to deliver the MPA-equivalent of 1.0 mg of MMF (MW 433.49), after correcting for both molecular weight differences and bioavailability.

Therapeutic Drug Monitoring Dose Equivalence Transplant Pharmacology

Mycophenolic Acid Disodium Salt – Evidence-Based Procurement & Application Scenarios


Aqueous Cell-Based Assays Requiring DMSO-Free IMPDH Inhibition

For in vitro studies of lymphocyte proliferation, purine metabolism, or antiviral activity where DMSO vehicle controls introduce confounding cytotoxicity or solvent-induced IMPDH modulation, mycophenolic acid disodium salt enables preparation of concentrated aqueous stock solutions (≥25 mg/mL in PBS or culture media) without organic co-solvents, as supported by solubility data [1]. This is particularly critical for primary T-cell and B-cell assays, where DMSO concentrations as low as 0.1% can suppress proliferation and mask compound effects.

Injectable and Topical Formulation Development Requiring Physiological pH Compatibility

The disodium salt's high solubility at neutral pH and its pH-dependent precipitation in gastric acid make it the rational starting material for parenteral (IV, IP) and topical formulations targeting systemic or local immunosuppression. FDA labeling confirms the sodium salt remains soluble at physiological pH while precipitating in 0.1 N HCl , a property exploited in enteric-coated oral products but equally valuable for designing sustained-release injectable depots or topical gels where precipitation at the site of action is desired.

Solid-State Characterization and Polymorph Screening for ANDA Filing

The crystalline disodium salt, with its distinct melting point of 189–191°C and unique powder X-ray diffraction pattern compared to the monosodium form [2], serves as a reference standard for solid-state characterization in abbreviated new drug application (ANDA) development. Procurement of the well-characterized disodium salt ensures batch-to-batch consistency in polymorphism studies, thermal analysis, and dissolution testing required for regulatory submissions.

In Vivo Efficacy Studies Requiring Precise Molar Dosing Relative to Clinical Comparators

When designing rodent or large-animal efficacy studies, investigators must calibrate doses to account for the 72% oral bioavailability of the sodium salt form versus 94% for MMF [3]. The disodium salt, delivering pure MPA without ester cleavage delays, allows direct molar dose calculation: 1.39 mg disodium salt delivers the systemic MPA exposure equivalent to 1.0 mg MMF, factoring in both molecular weight correction and bioavailability differential. This precision is essential for head-to-head efficacy comparisons in transplant rejection or autoimmune disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolic acid disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.